Minesapride - 1184662-54-1

Minesapride

Catalog Number: EVT-276400
CAS Number: 1184662-54-1
Molecular Formula: C21H31ClN4O5
Molecular Weight: 454.95
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Minesapride is a serotonin receptor agonist and prokinetic agent drug candidate.
Source and Classification

Minesapride is derived from the class of drugs known as prokinetics, which are designed to improve gastrointestinal motility. Its chemical designation is DSP-6952, and it has been studied extensively in clinical trials, particularly in Japan, where its efficacy and safety have been evaluated in patients diagnosed with IBS-C .

Synthesis Analysis

Methods and Technical Details

The synthesis of minesapride involves multi-step organic reactions that typically focus on constructing the core structure that interacts with the serotonin receptor. While specific synthetic routes are proprietary and not fully disclosed in public literature, the general approach includes:

  1. Formation of the Core Structure: Utilizing standard organic synthesis techniques such as condensation reactions.
  2. Functionalization: Introducing various functional groups that enhance receptor affinity and selectivity.
  3. Purification: Employing chromatographic techniques to isolate the desired compound from by-products.

The synthesis must ensure high purity and yield to meet pharmaceutical standards for clinical use.

Molecular Structure Analysis

Structure and Data

Minesapride's molecular formula is C15_{15}H18_{18}N2_{2}O3_{3}S, indicating it contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The compound's structure features a sulfonamide group that is essential for its biological activity. The three-dimensional conformation allows it to effectively bind to the 5-HT4 receptors.

  • Molecular Weight: Approximately 306.38 g/mol.
  • Structural Characteristics: The presence of a sulfonamide moiety contributes to its solubility and receptor binding properties.
Chemical Reactions Analysis

Reactions and Technical Details

Minesapride undergoes various chemical reactions that are critical for its pharmacological activity:

  1. Binding Interaction: The primary reaction involves binding to the 5-HT4 receptor, leading to downstream signaling that enhances gastrointestinal motility.
  2. Metabolic Pathways: Once administered, minesapride is metabolized in the liver through cytochrome P450 enzymes, which may involve oxidation and conjugation reactions that affect its pharmacokinetics.
  3. Excretion: The metabolites are primarily excreted via urine.

Understanding these reactions is vital for predicting drug interactions and optimizing therapeutic dosing.

Mechanism of Action

Process and Data

Minesapride acts predominantly as a partial agonist at the 5-HT4 serotonin receptors located in the gastrointestinal tract. The mechanism can be summarized as follows:

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Minesapride exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited water solubility, which affects its formulation in oral dosage forms.
  • Stability: The compound remains stable under standard storage conditions but may degrade under extreme temperatures or pH levels.
  • pKa Value: The pKa values indicate its ionization state at physiological pH, influencing its absorption profile.

These properties are critical for formulating effective oral medications.

Applications

Scientific Uses

Minesapride's primary application is in treating IBS-C, where it has shown promise in improving bowel function and reducing discomfort associated with constipation . Additionally, ongoing research may explore:

  • Broader Gastrointestinal Disorders: Investigating its efficacy in other motility disorders.
  • Combination Therapies: Evaluating its use alongside other therapeutic agents to enhance treatment outcomes for IBS-C patients.

As research progresses, minesapride could become a valuable addition to the pharmacological arsenal against gastrointestinal disorders characterized by impaired motility.

Introduction to Minesapride as a Therapeutic Agent

Pharmacological Classification of Minesapride

Minesapride belongs to the benzamide chemical class and is pharmacologically classified as a selective, partial agonist of the serotonin 5-HT₄ receptor. It exhibits nanomolar affinity for 5-HT₄ receptors (Ki < 10 nM) with substantially lower binding affinity for other serotonin receptor subtypes (>100-fold selectivity) and negligible activity at dopamine D₂ receptors [3] [8]. This receptor specificity profile positions minesapride within the new generation of 5-HT₄ agonists designed to overcome the limitations of earlier, less selective agents. Unlike cisapride (a full agonist with affinity for 5-HT₁, 5-HT₂, and hERG channels) or tegaserod (a partial agonist with 5-HT₁ and 5-HT₂B activity), minesapride's pharmacological action is characterized by highly specific 5-HT₄ receptor engagement without appreciable activity at off-target receptors implicated in cardiovascular adverse events [4].

The molecular mechanism involves activation of 5-HT₄ receptors on enteric neurons and smooth muscle cells, triggering the release of acetylcholine and calcitonin gene-related peptide (CGRP). This neurotransmitter release enhances the peristaltic reflex, increases intestinal and colonic motility, accelerates gastrointestinal transit, and reduces visceral sensitivity to distension [3] [7]. The partial agonist property is pharmacologically significant, potentially offering a more physiological stimulation of motility compared to full agonists, which may induce uncontrolled receptor activation leading to desensitization or excessive secretory responses manifesting as diarrhea [9]. Partial agonism may confer a wider therapeutic window by providing adequate prokinetic effects without maximal receptor stimulation that could precipitate adverse effects.

Pharmacokinetic studies in humans demonstrated that minesapride is rapidly absorbed following oral administration, reaching peak plasma concentrations (Cₘₐₓ) of approximately 2,100-2,300 ng/mL within hours after a 40 mg dose. The plasma concentration declines with a half-life of approximately 7 hours, supporting once-daily dosing [5]. In vitro studies using cryopreserved hepatocytes indicated hepatic metabolism without major human-specific metabolites, with no single metabolite exceeding 10% of the parent compound concentration. Age did not significantly alter pharmacokinetic parameters, as evidenced by comparable exposure in elderly and young Japanese subjects receiving a single 40 mg dose [5].

Table 2: Pharmacological and Pharmacokinetic Profile of Minesapride

ParameterCharacteristicsResearch Findings
Receptor BindingHigh-affinity partial agonist>100-fold selectivity for 5-HT₄ over other serotonin receptors [3] [8]
Primary MechanismEnhanced colonic peristalsisAccelerated transit via enteric neuron activation [3]
AbsorptionRapid oral absorptionTₘₐₓ: Within hours post-dose; Cₘₐₓ: ~2,100-2,300 ng/mL (40 mg dose) [5]
Half-life~7 hoursSupports once-daily dosing regimen [5]
MetabolismHepatic, no major metabolitesNo metabolite >10% of parent compound; no human-specific metabolites identified [5]
Age InfluenceMinimal PK differencesComparable exposure in elderly vs. young subjects [5]

Clinical Need for Novel 5-HT4 Receptor Agonists in Gastrointestinal Disorders

The development of minesapride addressed a significant unmet clinical need for effective and safe prokinetic agents in functional gastrointestinal disorders, particularly irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation. These conditions impose substantial quality-of-life burdens and healthcare costs, with IBS-C alone affecting 5-10% of the global population and characterized by chronic abdominal pain, bloating, and infrequent bowel movements [9]. Existing therapeutic options before minesapride's development were limited by suboptimal efficacy, safety concerns, or lack of disease-modifying effects. First-generation 5-HT₄ agonists like cisapride and tegaserod demonstrated initial efficacy but were withdrawn or restricted due to serious cardiovascular adverse events linked to their off-target pharmacological activities [2] [4].

Cisapride, a first-generation benzamide 5-HT₄ agonist, was withdrawn due to QT interval prolongation and risk of fatal ventricular arrhythmias (torsades de pointes). This effect was attributed to its potent blockade of the hERG potassium channel, an off-target effect unrelated to its primary 5-HT₄ agonist activity [4]. Similarly, tegaserod, an aminoguanidine indole derivative and partial 5-HT₄ agonist, was associated with increased incidence of cardiovascular ischemic events (0.11% vs. 0.01% in controls), leading to its market withdrawal in 2007 despite demonstrated efficacy in IBS-C [2] [4]. These safety issues created a therapeutic void in the management of gastrointestinal hypomotility disorders and underscored the need for 5-HT₄ agonists with improved receptor selectivity and cardiac safety profiles.

The pharmacological limitations of existing agents extended beyond safety concerns. Many available therapies provided symptomatic relief without addressing underlying motility dysfunctions, exhibited variable efficacy across patient populations, or had drug interaction potential (particularly cisapride, metabolized via CYP3A4) [2] [4]. Additionally, non-selective prokinetics like metoclopramide carried risks of neurological side effects due to dopamine receptor antagonism [7]. These limitations highlighted the necessity for agents like minesapride with optimized receptor selectivity, minimal off-target binding, and predictable pharmacokinetics to achieve clinically meaningful improvements in complete spontaneous bowel movements (CSBMs) – the gold standard efficacy endpoint in IBS-C trials – while maintaining favorable safety profiles [9].

Table 3: Clinical Performance of Minesapride in Phase 2 Trial for IBS-C

Efficacy Parameter12 mg Dose Performance40 mg Dose PerformanceStatistical Significance
Weekly CSBM FrequencyIncreased from baselineIncreased from baseline40 mg vs placebo: P=0.040 [9]
Abdominal SymptomsModerate improvementSignificant improvementNot specified [9]
Overall IBS Severity IndexDecreased from baselineDecreased from baseline12 mg vs placebo: P=0.048; 40 mg vs placebo: P<0.001 [9]
Stool Consistency (BSFS)ImprovedImprovedConsistent with CSBM results [9]

Historical Development and Approval Landscape

Minesapride was developed by Sumitomo Pharma (formerly Dainippon Sumitomo Pharma) as a new molecular entity (DSP-6952) specifically designed to overcome the cardiac safety limitations of earlier 5-HT₄ agonists. Its development program progressed through preclinical characterization and phase 1 studies before advancing to a multicenter Phase 2 clinical trial in Japan [1] [6] [9]. The developmental timeline reflects the pharmaceutical industry's strategic response to the market withdrawals of cisapride and tegaserod, aiming to leverage the established prokinetic efficacy of 5-HT₄ agonism while mitigating cardiovascular risks through enhanced receptor selectivity.

The Phase 2 trial (JapicCTI-122041), conducted from December 2012 through August 2013, represented a significant milestone in minesapride's clinical development. This randomized, double-blind, placebo-controlled, dose-ranging study enrolled 171 Rome III-defined IBS-C patients across 33 Japanese centers. Participants received minesapride (1, 4, 12, or 40 mg) or placebo once daily for four weeks, with efficacy assessed through multiple endpoints including weekly complete spontaneous bowel movements (CSBMs), abdominal symptoms, stool consistency (Bristol Stool Form Scale), and IBS Severity Index (IBS-SI) scores [9]. The trial demonstrated statistically significant improvements in the primary efficacy endpoint (change from baseline in weekly CSBM frequency) at the highest dose (40 mg, P=0.040 vs placebo) and dose-dependent reductions in overall IBS symptom severity, particularly at 12 mg (P=0.048) and 40 mg (P<0.001) doses [9].

Despite these promising clinical results, minesapride's development was discontinued for both constipation-predominant irritable bowel syndrome and functional constipation indications, as recorded in pharmaceutical development databases with a latest information update in November 2023 [1]. The compound never progressed beyond Phase 2 development and did not receive regulatory approval in any market. The specific reasons for discontinuation were not explicitly detailed in available sources, but likely reflect strategic decisions related to the competitive landscape for IBS-C therapies (including the approval of other new-generation 5-HT₄ agonists like prucalopride) and the persistent challenges in achieving optimal benefit-risk profiles for this drug class. Regulatory authorities maintained heightened scrutiny regarding cardiovascular safety of 5-HT₄ agonists following previous market withdrawals, creating significant development hurdles despite minesapride's improved selectivity profile [4] [6].

Table 4: Developmental Status and Key Milestones for Minesapride

Developmental StageStatus/FindingsTimeline/References
OriginatorSumitomo PharmaPre-2012 [1] [6]
Alternative DesignationDSP-6952Preclinical phase [1]
Phase 2 Trial (Japan)CompletedDecember 2012 - August 2013 [9]
Clinical IndicationsIBS-C, Functional ConstipationDevelopment focus [1] [9]
Highest Development PhasePhase 2 (Discontinued)Status as of November 2023 [1]
Orphan DesignationNone assignedNot developed for rare diseases [1]

Properties

CAS Number

1184662-54-1

Product Name

Minesapride

IUPAC Name

4-amino-5-chloro-N-[[(2S)-4-[[1-(2-hydroxyacetyl)piperidin-4-yl]methyl]morpholin-2-yl]methyl]-2-methoxybenzamide

Molecular Formula

C21H31ClN4O5

Molecular Weight

454.95

InChI

InChI=1S/C21H31ClN4O5/c1-30-19-9-18(23)17(22)8-16(19)21(29)24-10-15-12-25(6-7-31-15)11-14-2-4-26(5-3-14)20(28)13-27/h8-9,14-15,27H,2-7,10-13,23H2,1H3,(H,24,29)/t15-/m0/s1

InChI Key

YNGWOFISMAAXPB-HNNXBMFYSA-N

SMILES

COC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3CCN(CC3)C(=O)CO)Cl)N

Solubility

Soluble in DMSO

Synonyms

Minesapride

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.